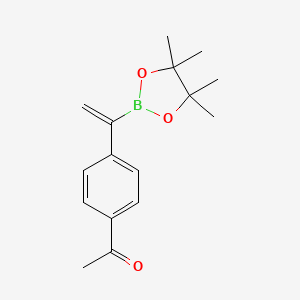![molecular formula C20H24ClN3 B13413096 1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride CAS No. 38151-74-5](/img/structure/B13413096.png)
1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride is an organic compound with the molecular formula C20H24ClN3This compound is primarily used in various industrial applications, including dyeing and pigmentation processes .
Métodos De Preparación
The synthesis of 1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride involves several steps. One common synthetic route includes the reaction of 1,3,3-trimethylindoline with p-tolylhydrazine under acidic conditions to form the hydrazone intermediate. This intermediate is then treated with methylating agents such as methyl iodide to yield the final product. Industrial production methods often involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. .
Aplicaciones Científicas De Investigación
1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical processes, including the staining of biological samples.
Biology: The compound is employed in histological staining techniques to visualize cellular components.
Medicine: Research has explored its potential use in diagnostic imaging and as a marker in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s hydrazone group can form covalent bonds with amino acid residues in proteins, leading to changes in protein structure and function. Additionally, its indolium core can intercalate into nucleic acids, affecting their stability and function .
Comparación Con Compuestos Similares
1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride can be compared with other similar compounds such as:
Basic Yellow 2: Another yellow dye with similar applications but different chemical structure.
Basic Red 1: A red dye used in similar industrial applications but with distinct chemical properties.
Propiedades
Número CAS |
38151-74-5 |
|---|---|
Fórmula molecular |
C20H24ClN3 |
Peso molecular |
341.9 g/mol |
Nombre IUPAC |
N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;chloride |
InChI |
InChI=1S/C20H24N3.ClH/c1-15-10-12-16(13-11-15)23(5)21-14-19-20(2,3)17-8-6-7-9-18(17)22(19)4;/h6-14H,1-5H3;1H/q+1;/p-1 |
Clave InChI |
XNBDPEPVMIIATO-UHFFFAOYSA-M |
SMILES isomérico |
CC1=CC=C(C=C1)N(C)/N=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-] |
SMILES canónico |
CC1=CC=C(C=C1)N(C)N=CC2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzenesulfonate;5-[3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B13413014.png)
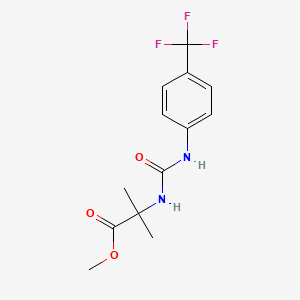

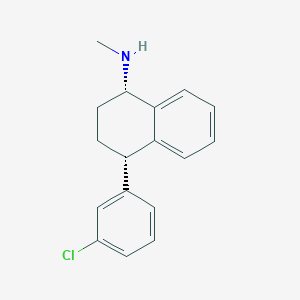
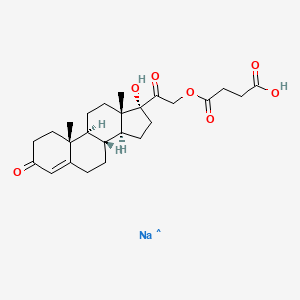
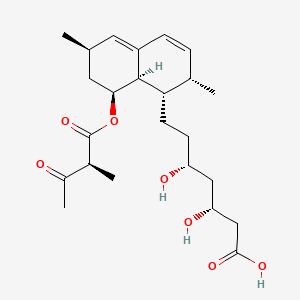
![6-(2-Chlorophenyl)-2-[(dimethylamino)methylene]-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13413048.png)
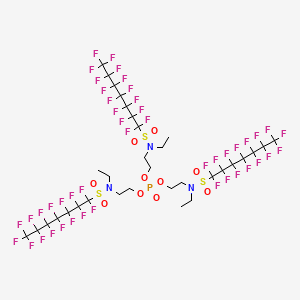
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B13413057.png)
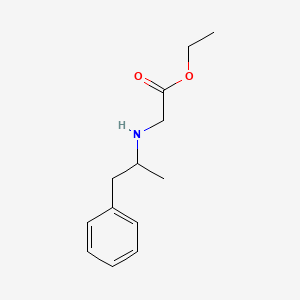
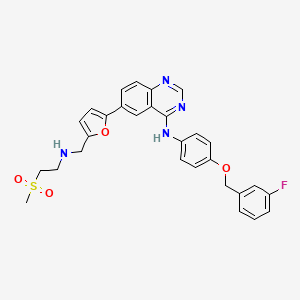
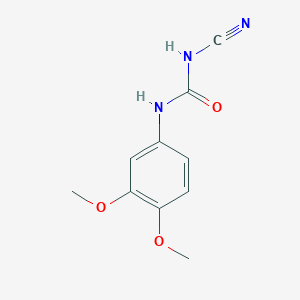
![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)
